2,3-Dibromo-6-chloropyridine

Vue d'ensemble

Description

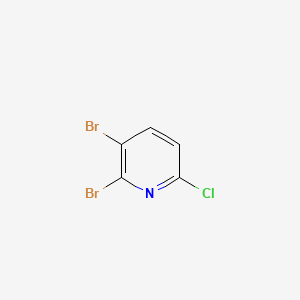

2,3-Dibromo-6-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Brominated and chlorinated pyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of organoboron compounds with organic halides, catalyzed by a palladium(0) complex .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2,3-Dibromo-6-chloropyridine may act as an organic halide. The reaction begins with the oxidative addition of the organic halide to the palladium(0) complex, forming a palladium(II) complex . The organoboron compound then undergoes transmetalation with the palladium(II) complex .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds .

Result of Action

The compound’s use in suzuki–miyaura cross-coupling reactions can result in the formation of biaryl compounds , which are common structural motifs in many pharmaceuticals and natural products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .

Activité Biologique

2,3-Dibromo-6-chloropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Molecular Formula : C5H2Br2ClN

CAS Number : 885952-16-9

Molecular Weight : 249.43 g/mol

Synthesis

The synthesis of this compound typically involves halogenation reactions on pyridine derivatives. It can be synthesized through various methods, including the Heck coupling reaction and other nucleophilic substitution reactions. These methods allow for the introduction of bromine and chlorine substituents at specific positions on the pyridine ring .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested for its cytotoxicity using standard assays such as MTT and XTT to assess cell viability. Notably, studies have shown that it can induce cell cycle arrest in the G2/M phase, which is critical for its anticancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 7.29 | Induces G2/M phase arrest |

| HeLa (Cervical Cancer) | 5.12 | Promotes apoptosis via mitochondrial pathways |

| NCI-H460 (Lung Cancer) | 6.45 | Inhibits proliferation through cell cycle modulation |

The compound's mechanism involves disrupting normal cell cycle progression, leading to increased apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. However, studies have shown mixed results regarding its efficacy against viral pathogens. While some derivatives of similar compounds have demonstrated antiviral potential against respiratory viruses such as Influenza and coronaviruses, this compound itself did not exhibit significant antiviral effects in preliminary screenings .

Case Studies

-

Cytotoxicity Assessment :

A study conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 5 to 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -

Selectivity Towards Cancer Cells :

Research involving normal peripheral blood mononuclear cells (PBMC) indicated that while high concentrations (100 µM) of the compound negatively impacted PBMC viability, lower concentrations (10 µM) showed minimal effects. This suggests a potential therapeutic window where the compound selectively targets cancer cells over normal cells .

Propriétés

IUPAC Name |

2,3-dibromo-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEPXEMYHIOVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654751 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-16-9 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.